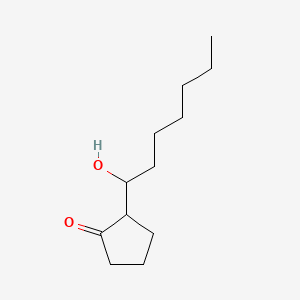

Cyclopentanone, 2-(1-hydroxyheptyl)-

Cat. No. B8752642

Key on ui cas rn:

93430-30-9

M. Wt: 198.30 g/mol

InChI Key: VZAPPURGJHNQTF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06833481B2

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyheptyl)cyclopentanone (70 g) synthesized in Reference Example 3, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 55 g of 2-heptylidenecyclopentanone (boiling point: 56° C./400 Pa; GC purity: 98.5%).

Name

2-heptylidenecyclopentanone

Identifiers

|

REACTION_CXSMILES

|

O[CH:2]([CH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(O)(=O)C(O)=O>C1(C)C=CC=CC=1>[CH:2](=[C:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

OC(CCCCCC)C1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the whole was refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The formed water was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was not formed any more (about 2.5 hours)

|

|

Duration

|

2.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated from each other

|

WASH

|

Type

|

WASH

|

|

Details

|

Further, the resulting organic layer was washed with saturated brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was evaporated on a rotary evaporator under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a Claisen distillation apparatus

|

Outcomes

Product

|

Name

|

2-heptylidenecyclopentanone

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCC)=C1C(CCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55 g | |

| YIELD: CALCULATEDPERCENTYIELD | 86.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |